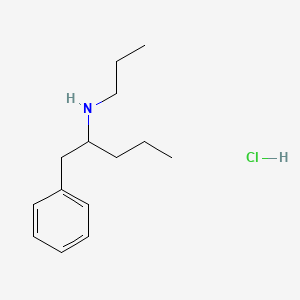
1-Phenyl-n-propylpentan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-n-propylpentan-2-amine hydrochloride is a chemical compound with the molecular formula C14H24ClN and a molecular weight of 241.8 g/mol . It is known for its psychostimulant properties and is a potent inhibitor of the uptake of indirectly acting sympathomimetic releasers and catecholamine transmitters .
Vorbereitungsmethoden
The synthesis of 1-Phenyl-n-propylpentan-2-amine hydrochloride involves several steps. One common method includes the reaction of phenylacetone with propylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Phenyl-n-propylpentan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-n-propylpentan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of catecholaminergic activity enhancers.
Biology: The compound is studied for its effects on neurotransmitter release and nerve impulse propagation.
Medicine: Research includes its potential use in treating conditions like depression, attention deficit hyperactivity disorder (ADHD), and Alzheimer’s disease.
Industry: It is used in the development of new psychostimulant drugs and as a chemical intermediate in various synthetic processes.
Wirkmechanismus
The mechanism of action of 1-Phenyl-n-propylpentan-2-amine hydrochloride involves its role as a catecholaminergic activity enhancer (CAE). It enhances the nerve impulse propagation-mediated release of norepinephrine and dopamine in the brain. Unlike traditional stimulants, it increases the amount of neurotransmitters released when a neuron is stimulated by an impulse from a neighboring neuron. This selective enhancement of neurotransmitter release is believed to involve trace amine-associated receptor 1 (TAAR1) agonism.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-n-propylpentan-2-amine hydrochloride can be compared with other similar compounds such as:
Phenylpropylaminopentane (PPAP): Both compounds act as catecholaminergic activity enhancers, but PPAP is more potent and selective.
Selegiline: Another catecholaminergic activity enhancer, selegiline is used in the treatment of Parkinson’s disease and depression.
Benzofuranylpropylaminopentane (BPAP): An improved monoaminergic activity enhancer, BPAP is more potent and also enhances serotonin release.
These comparisons highlight the uniqueness of this compound in terms of its specific molecular targets and pathways involved in its mechanism of action.
Eigenschaften
| 119486-01-0 | |
Molekularformel |
C14H24ClN |
Molekulargewicht |
241.80 g/mol |
IUPAC-Name |
1-phenyl-N-propylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13;/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3;1H |
InChI-Schlüssel |
QCJSIHKLYXENIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC1=CC=CC=C1)NCCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



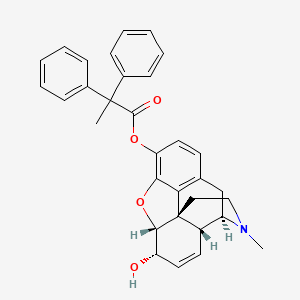

![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] pentanoate](/img/structure/B12777276.png)
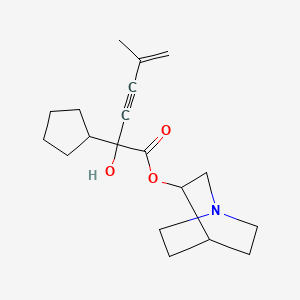


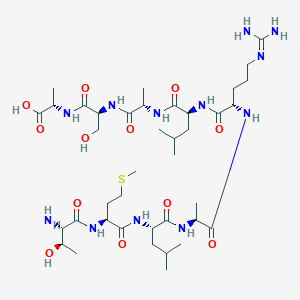

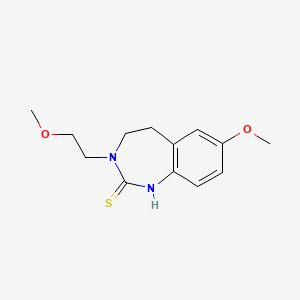
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
